Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22ClNO4S and a molecular weight of 311.83 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a chlorosulfonyl group, and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-chlorosulfonyl-2,2-dimethylpiperidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate: Similar in structure but with different substituents on the piperidine ring.
Tert-butyl 4-sulfonyl-2,2-dimethylpiperidine-1-carboxylate: Lacks the chlorine atom in the sulfonyl group.
Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxamide: Contains an amide group instead of the ester group.
Uniqueness
This compound is unique due to its combination of a chlorosulfonyl group and a tert-butyl ester, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4S/c1-11(2,3)18-10(15)14-7-6-9(19(13,16)17)8-12(14,4)5/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAGNMQQCWNRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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